1-[(2-Methylphenoxy)acetyl]indoline
Description
1-[(2-Methylphenoxy)acetyl]indoline is an indoline derivative featuring a 2-methylphenoxyacetyl group at the N1 position of the indoline core. This compound belongs to a class of acylated indolines, which are of interest due to their diverse pharmacological and synthetic applications. The 2-methylphenoxy substituent introduces steric and electronic effects that may influence its reactivity, solubility, and biological activity compared to other indoline derivatives.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C17H17NO2/c1-13-6-2-5-9-16(13)20-12-17(19)18-11-10-14-7-3-4-8-15(14)18/h2-9H,10-12H2,1H3 |
InChI Key |
GIQYZXMBHHTJST-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Bulk: The 2-isopropylphenoxy analog (C₁₉H₂₁NO₂) has a bulkier substituent than the 2-methylphenoxy group, which may reduce solubility but enhance lipophilicity .
- Hybrid Structures : Piperazine-containing derivatives (e.g., from ) demonstrate how combining indoline with other pharmacophores (e.g., piperazine) can modulate receptor affinity, as seen in their α₁-AR antagonism (pA₂ > 7.50).
Insights:
- Antimicrobial Activity : Substituent position and type significantly impact efficacy. For example, sulfonyl groups in 6a-k derivatives enhanced activity, while certain alkyl groups reduced it .
- Cytotoxicity: Smaller substituents (e.g., methylsulfonyl) in seco-CI derivatives improved activity, suggesting that the 2-methylphenoxy group in the target compound may balance steric effects and bioavailability .
Physicochemical Properties:
- Synthetic Yield: Analogous indoline derivatives (e.g., ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate) report yields of ~50%, highlighting challenges in acylation or purification steps .
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